molecular formula C24H22N4O2S2 B3924660 N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea

N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea

Cat. No.: B3924660
M. Wt: 462.6 g/mol
InChI Key: GAMUMZRSZGWVCT-UHFFFAOYSA-N
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Description

“N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea” is a compound that has been designed and synthesized as a sorafenib analog . Sorafenib is a kinase inhibitor that is used to treat certain types of cancer. The compound is designed by attaching 5-benzylthio-1,3,4-thiadiazol to urea instead of the 4-phenoxypyridine moiety in the structure of sorafenib .


Synthesis Analysis

The compound was synthesized by the reaction of substituted benzoyl isocyanates with 5-(substituted phenyl)-2-furoyl hydrazine . The structures were confirmed by IR, 1H-NMR, elemental analysis, and single crystal X-ray diffraction analyses .

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazol-2-yl structure have been found to interact withSTAT3 , a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.

Mode of Action

Based on the behavior of structurally similar compounds, it may bind directly to its target, inhibiting its function . This could result in the disruption of the target’s associated pathways, leading to changes in cellular processes.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it behaves similarly to structurally related compounds, it could potentially inhibit the proliferation of certain cancer cells .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea are largely related to its interactions with various biomolecules. It has been found to interact with various enzymes and proteins, leading to changes in biochemical reactions

Cellular Effects

N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea has shown to have significant effects on various types of cells. It has been found to inhibit the proliferation of various human cancer cells, including MCF-7, HepG2, A549, and HeLa cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea over time in laboratory settings are still being studied. Preliminary studies suggest that it has a stable profile, with no significant degradation observed over time

Dosage Effects in Animal Models

The effects of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses are still being studied, preliminary results suggest that it has significant anticancer activity at certain dosages .

Metabolic Pathways

The metabolic pathways that N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea is involved in are still being studied. It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N’-(4-ethoxyphenyl)urea within cells and tissues are complex processes that are still being studied. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1-[5-(2-benzylsulfanylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-2-30-19-14-12-18(13-15-19)25-23(29)26-24-28-27-22(32-24)20-10-6-7-11-21(20)31-16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMUMZRSZGWVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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